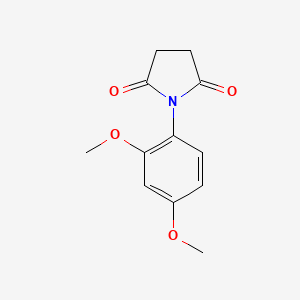

1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione

Vue d'ensemble

Description

1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine-2,5-diones. It is characterized by the presence of a pyrrolidine ring and two methoxy groups attached to a phenyl ring

Mécanisme D'action

Target of Action

The primary targets of 1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione are certain types of fungi, including Rhizoctonia solani (Rs) , Botrytis cinerea (Bc) , and Fusarium graminearum (Fg) . These fungi are responsible for various plant diseases, and the compound exhibits significant biological activities against them .

Biochemical Pathways

Given its antifungal activity, it is likely that it interferes with essential fungal metabolic pathways, leading to the inhibition of fungal growth .

Result of Action

The primary result of the action of this compound is the inhibition of fungal growth . This makes it a potential candidate for the development of new antifungal agents.

Méthodes De Préparation

The synthesis of 1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione involves several steps. One common method starts with the reaction of N-hydroxysuccinimide with 2,4-dimethoxybenzaldehyde under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications, particularly in the treatment of neurological disorders. Pyrrolidine derivatives, including pyrrolidine-2,5-diones, are known for their anticonvulsant properties. Research indicates that these compounds can interact with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs), which are critical in the management of seizures.

Case Study: Anticonvulsant Activity

In a study by Rybka et al., a library of pyrrolidine-2,5-diones was synthesized and evaluated for their anticonvulsant activity. The results indicated that certain derivatives exhibited significant protective effects against seizures in animal models, with effective doses lower than those of established medications like phenytoin .

Drug Discovery

The versatility of 1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione as a scaffold in drug design is notable. Its ability to form various derivatives allows for the exploration of different biological targets.

Research Findings

- Bioactivity : The compound has been highlighted as a valuable scaffold for developing bioactive molecules with selectivity towards specific biological pathways .

- Synthesis : A straightforward synthetic route has been established for creating pharmacologically important derivatives from this compound, showcasing its utility in generating new therapeutic agents .

Materials Science

Beyond its medicinal applications, this compound may also have implications in materials science. Its chemical properties could allow it to be utilized in creating novel materials or as a catalyst in industrial processes.

Potential Industrial Applications

- Catalysis : The compound could serve as a catalyst in various chemical reactions due to its ability to undergo oxidation and reduction reactions.

- Material Development : It might find applications in the synthesis of new polymers or composite materials owing to its structural characteristics.

Summary Table of Applications

Comparaison Avec Des Composés Similaires

1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:

1-(2,5-Dimethoxyphenyl)pyrrolidine-2,5-dione: Similar structure but with different substitution patterns on the phenyl ring.

1-(4-Methylphenyl)pyrrolidine-2,5-dione: Contains a methyl group instead of methoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the following molecular formula: with a molecular weight of approximately 235.239 g/mol . The synthesis typically involves multi-step organic reactions that can include cyclization and substitution processes to introduce the pyrrolidine and phenyl moieties.

The biological activity of this compound has been linked to its interaction with various biological targets:

- Serotonin Receptors : Research indicates that derivatives of pyrrolidine-2,5-dione exhibit potent activity as ligands for serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter (SERT) . Compounds similar to this compound have shown significant binding affinities, suggesting potential applications in treating mood disorders.

- Cyclooxygenase Inhibition : The compound has also been studied as a dual inhibitor of cyclooxygenases (COX-1/COX-2) and lipoxygenase (LOX), which are critical enzymes in inflammatory pathways. Certain derivatives demonstrated IC50 values in the submicromolar range, indicating strong anti-inflammatory potential .

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

- Serotonin Transporter Affinity : A study synthesized various pyrrolidine derivatives and found that compounds similar to this compound exhibited high affinities for 5-HT1A and SERT. In vivo tests confirmed their functional activity at these receptors .

- Anti-inflammatory Activity : Derivatives with structural modifications were shown to selectively inhibit COX-2 over COX-1. For instance, one derivative demonstrated an IC50 value of 0.051 μM against COX-2 and exhibited significant anti-inflammatory effects in animal models .

- Antidiabetic Potential : Another investigation highlighted the antidiabetic properties of pyrrolidine derivatives by evaluating their inhibitory effects on DPP-IV enzyme activity. Some compounds showed promising results comparable to established medications like vildagliptin .

Data Table of Biological Activities

Propriétés

IUPAC Name |

1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-8-3-4-9(10(7-8)17-2)13-11(14)5-6-12(13)15/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGFKAVRWPWYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)CCC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325466 | |

| Record name | 1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820060 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

882080-92-4 | |

| Record name | 1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.